tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate
Description
tert-Butyl N-[(1R)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is a chiral carbamate derivative featuring a cyclopentene ring with a hydroxymethyl substituent at position 3 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The compound’s structure is defined by its unsaturated cyclopentene backbone, which distinguishes it from saturated cyclopentyl analogs. The (1R) stereochemistry at the carbamate-bearing carbon further dictates its interactions in asymmetric synthesis or biological systems .
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4,9,13H,5-7H2,1-3H3,(H,12,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQSLUKUSIKWGW-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=C(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125941 | |
| Record name | Carbamic acid, N-[(1R)-3-(hydroxymethyl)-3-cyclopenten-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312161-67-3 | |
| Record name | Carbamic acid, N-[(1R)-3-(hydroxymethyl)-3-cyclopenten-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312161-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1R)-3-(hydroxymethyl)-3-cyclopenten-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate, with the CAS number 1312161-67-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 213.27 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopentene derivative containing a hydroxymethyl group.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxymethyl group may participate in hydrogen bonding or hydrophobic interactions with target proteins, influencing their activity. Research indicates that similar compounds can exhibit effects such as enzyme inhibition, modulation of signaling pathways, and influence on cellular processes.
Anticancer Activity
Recent studies have shown that carbamate derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. One study demonstrated that such compounds could inhibit the growth of breast cancer cells by disrupting cell cycle progression and promoting programmed cell death (apoptosis) .
Anti-inflammatory Effects
In addition to anticancer properties, some derivatives have shown promise in reducing inflammation. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a decrease in cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .
- Inflammatory Response in Animal Models : In an animal model of acute inflammation, administration of the compound reduced edema formation significantly compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound .
Synthesis Methods
The synthesis of this compound typically involves the reaction between a cyclopentene derivative and tert-butyl carbamate under controlled conditions. Key steps include:
- Catalyst Use : The reaction often requires specific catalysts such as palladium or ruthenium to facilitate carbon-carbon bond formation.
- Purification : Post-synthesis purification is crucial for obtaining high-purity products, commonly achieved through crystallization or chromatography .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate in the development of antiviral agents. For instance, derivatives of this compound have been investigated for their efficacy against HIV and other viral infections. The structure-function relationship has been a key area of research, focusing on how modifications affect antiviral potency and selectivity .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of protein kinases. Kinase inhibitors are crucial in cancer therapy, and research indicates that carbamate derivatives can effectively inhibit specific kinase activities, leading to reduced tumor growth in preclinical models . The mechanism involves the interaction of the carbamate moiety with the active site of the enzyme.
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules. For example, it can be utilized in the synthesis of amino acids and other biologically active compounds through coupling reactions .
Protecting Group
In synthetic organic chemistry, tert-butyl carbamates are often used as protecting groups for amines during multi-step syntheses. This application is particularly useful when synthesizing complex natural products or pharmaceuticals where selective functionalization is required .
Antioxidant Properties
Preliminary studies suggest that compounds related to this compound exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The hydroxymethyl group is believed to play a critical role in scavenging free radicals .
Neuroprotective Effects
Research has indicated that certain derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of neuroinflammation .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related carbamate derivatives, focusing on stereochemistry, functional groups, and ring systems.
Cyclopentane vs. Cyclopentene Derivatives
- tert-Butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate (CAS 347185-68-6): This saturated analog lacks the cyclopentene double bond, resulting in greater conformational flexibility. The absence of unsaturation reduces ring strain but may decrease reactivity toward electrophilic additions.
tert-Butyl N-[(1R)-3-oxocyclopentyl]carbamate (CAS 1330069-67-4) :
The ketone group at position 3 enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the hydroxymethyl group in the target compound. The saturated cyclopentane ring also lacks the π-orbital interactions present in the cyclopentene system .
Bicyclic and Polycyclic Carbamates
- tert-Butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS 1638765-26-0): The bicyclo[1.1.1]pentane scaffold introduces significant ring strain and steric constraints, reducing solubility compared to the monocyclic target compound. The hydroxymethyl group’s spatial orientation is fixed, limiting its rotational freedom .
tert-Butyl N-[(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0) :
The nitrogen-containing bicyclic structure confers basicity and hydrogen-bonding capabilities absent in the target compound. This makes it a preferred intermediate in alkaloid synthesis .
Functional Group Variations
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate (CAS 2940859-48-1) :
The seven-membered azepane ring with a ketone group exhibits distinct conformational dynamics and solubility profiles. The larger ring size reduces steric hindrance compared to the cyclopentene system .tert-Butyl N-[(1S,3R)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate (CAS 1260589-93-2) :
The cyclobutane ring’s high strain and acetyl substituent enhance reactivity toward ring-opening reactions, contrasting with the stability of the cyclopentene backbone in the target compound .
Structural and Physicochemical Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | N/A | C11H19NO3 | 213.27 | Cyclopentene ring, (1R) stereochemistry, hydroxymethyl group |
| tert-Butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | 347185-68-6 | C11H21NO3 | 215.29 | Saturated cyclopentane, similar substituents |
| tert-Butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate | 1638765-26-0 | C11H19NO3 | 213.27 | Bicyclic scaffold, high ring strain |
| tert-Butyl N-[(1R)-3-oxocyclopentyl]carbamate | 1330069-67-4 | C10H17NO3 | 199.25 | Ketone substituent, saturated ring |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
